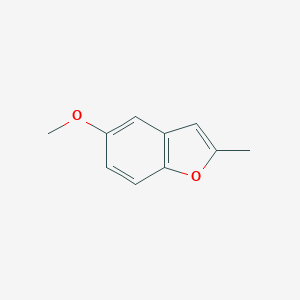

5-Methoxy-2-methylbenzofuran

Vue d'ensemble

Description

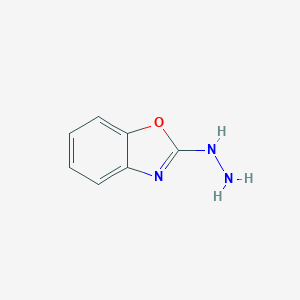

5-Methoxy-2-methylbenzofuran is a compound that has been the subject of various chemical studies. It is part of a broader class of organic compounds known as benzofurans, which are known for their interesting chemical and physical properties.

Synthesis Analysis

- The synthesis of 5-Methoxy-2-methylbenzofuran derivatives involves various chemical reactions. For instance, compounds structurally related to 5-Methoxy-2-methylbenzofuran have been synthesized using electrophilic cyclisation methods and other complex chemical processes (Iqbal, Pandey, & Chauhan, 1991).

Molecular Structure Analysis

- The molecular structure of 5-Methoxy-2-methylbenzofuran derivatives has been determined using various spectroscopic techniques such as IR, NMR, and X-ray diffraction analysis. These techniques provide detailed insights into the spatial structure and molecular configuration of these compounds (Jiang, Liu, Lv, & Zhao, 2012).

Chemical Reactions and Properties

- 5-Methoxy-2-methylbenzofuran derivatives undergo a range of chemical reactions, leading to the formation of various other chemical entities. These reactions are influenced by different substituents and catalysts used during the synthesis process (Ma, Lu, & Lu, 2005).

Applications De Recherche Scientifique

Synthesis of Novel Derivatives : 5-Methoxy-2-methylbenzofuran has been used in the synthesis of novel derivatives such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole, with investigation into their optical properties in different solvents (Jiang et al., 2012).

Optical Properties and Chemical Structure Analysis : Studies have focused on the UV-vis absorption and fluorescence spectral characteristics of compounds derived from 5-Methoxy-2-methylbenzofuran, demonstrating variations in absorption maxima and emission spectra based on different substituents (Jiang et al., 2012).

Antimicrobial Activity : Research has been conducted on the synthesis of Schiff bases of benzofuran, including 5-Methoxy-2-methylbenzofuran derivatives, and their potential antibacterial activity (Rahman & Ismail, 1976).

Biological Activities and Potential Applications : Investigations into the biological activities of derivatives of 5-Methoxy-2-methylbenzofuran have shown potential applications in areas such as antiarrhythmic activity and antihypertensive activities (Bourgery et al., 1981; Turan-Zitouni et al., 1994, 1996), Turan-Zitouni et al., 1994, 1996).

Anticholinesterase and Hallucinogen-Like Activities : Studies have also explored the anticholinesterase activity of certain derivatives and the use of dihydrobenzofuran analogues in modeling hallucinogenic phenylalkylamines (Luo et al., 2005; Monte et al., 1996, 1997), Monte et al., 1996, 1997).

Synthesis of Heterocyclic Compounds : The compound has been utilized in the synthesis of heterocyclic compounds bearing the benzo[b]furan moiety, with evaluation of their antioxidant activities (Abdel-Motaal et al., 2017).

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which 5-methoxy-2-methylbenzofuran belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzofuran derivatives have been found to interact with their targets in a manner that modulates their function, leading to their observed biological activities

Biochemical Pathways

These might include pathways involved in cell proliferation (relevant to anti-tumor activity), bacterial growth (relevant to antibacterial activity), oxidative stress response (relevant to anti-oxidative activity), and viral replication (relevant to anti-viral activity) .

Result of Action

Based on the known biological activities of benzofuran compounds, it can be inferred that the effects might include inhibition of cell proliferation (in the context of anti-tumor activity), inhibition of bacterial growth (in the context of antibacterial activity), reduction of oxidative stress (in the context of anti-oxidative activity), and inhibition of viral replication (in the context of anti-viral activity) .

Safety and Hazards

The safety information for 5-Methoxy-2-methylbenzofuran indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

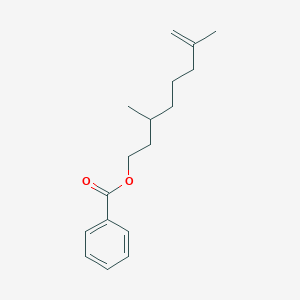

IUPAC Name |

5-methoxy-2-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUBQGOYKPKCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405083 | |

| Record name | 5-Methoxy-2-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-methylbenzofuran | |

CAS RN |

13391-27-0 | |

| Record name | 5-Methoxy-2-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 5-Methoxy-2-methylbenzofuran derivatives in medicinal chemistry?

A: Research suggests that certain derivatives of 5-Methoxy-2-methylbenzofuran, specifically aminoesters of benzofurancarboxylic acids, show promise as potential circulatory drugs. [] These compounds have demonstrated hypotensive (blood pressure-lowering) and antiarrhythmic (regulating irregular heartbeats) activities in preclinical studies. [] Further research is needed to fully understand their mechanism of action and potential for therapeutic use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.